molecular formula C14H9Cl2N3O5 B11103538 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide

2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide

Cat. No.: B11103538
M. Wt: 370.1 g/mol
InChI Key: JRILKNBHROGBNR-UHFFFAOYSA-N
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Description

2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with chloro, hydroxy, and nitro substituents, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Hydrolysis: Conversion of ester or amide groups to carboxylic acids or amines.

    Condensation: Formation of the benzohydrazide core by reacting hydrazine derivatives with benzoyl chlorides.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

  • N-(5-chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride
  • 8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid

These compounds share similar structural features but differ in their substituents and overall chemical properties

Properties

Molecular Formula

C14H9Cl2N3O5

Molecular Weight

370.1 g/mol

IUPAC Name

2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide

InChI

InChI=1S/C14H9Cl2N3O5/c15-7-1-4-12(20)10(5-7)14(22)18-17-13(21)9-3-2-8(19(23)24)6-11(9)16/h1-6,20H,(H,17,21)(H,18,22)

InChI Key

JRILKNBHROGBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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